![molecular formula C14H13NO5S B2619909 (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide CAS No. 339018-72-3](/img/structure/B2619909.png)
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide, commonly known as BDFEA, is a synthetic organic compound used in various scientific research applications. It is a sulfonamide derivative and is one of the most widely used reagents in organic synthesis. BDFEA has a wide range of uses in organic synthesis, including the synthesis of complex molecules, the synthesis of pharmaceuticals, and the synthesis of organometallic compounds. BDFEA is also used in the synthesis of natural products, such as terpenoids and flavonoids. In addition, BDFEA has been used in the synthesis of a variety of heterocyclic compounds and as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
BDFEA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of complex molecules. BDFEA is also used in the synthesis of natural products, such as terpenoids and flavonoids. In addition, BDFEA has been used in the synthesis of a variety of heterocyclic compounds. BDFEA has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics.
Wirkmechanismus
The mechanism of action of BDFEA is not well understood. However, it is believed that the sulfonamide group of BDFEA is responsible for its reactivity. The sulfonamide group is believed to form a resonance-stabilized anion, which is then attacked by a nucleophile. This reaction can be used to synthesize a variety of compounds, such as heterocycles and organometallic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDFEA have not been extensively studied. However, it is believed that BDFEA has a low toxicity and does not have any significant effects on the human body. It is also believed that BDFEA does not interact with enzymes or other proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
BDFEA has several advantages for use in laboratory experiments. It is a stable compound and is not easily oxidized or hydrolyzed. It is also a relatively inexpensive reagent and is widely available. However, BDFEA is a relatively reactive compound and can react with a variety of other compounds. It is also a relatively volatile compound and can be difficult to handle.
Zukünftige Richtungen
There are a number of future directions for research involving BDFEA. These include further studies into its reactivity and mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and other complex molecules. In addition, further research into the biochemical and physiological effects of BDFEA may lead to its use in medical applications. Finally, further research into the use of BDFEA as a catalyst in various reactions may lead to the development of new and improved synthesis methods.
Synthesemethoden
BDFEA can be synthesized using a variety of methods. The most common method is the reaction of an aryl halide or an aryl diazonium salt with an aryl sulfonamide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene. The reaction is typically carried out at a temperature of between 0°C and 60°C.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-21(17,7-5-12-2-1-6-18-12)15-9-11-3-4-13-14(8-11)20-10-19-13/h1-8,15H,9-10H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPAYKRFIEEEL-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.